molecular formula C8H6O6 B1585314 3,6-Dihydroxyphthalic acid CAS No. 3786-46-7

3,6-Dihydroxyphthalic acid

Cat. No. B1585314
CAS RN: 3786-46-7
M. Wt: 198.13 g/mol
InChI Key: UDKMUSGWGWZJBZ-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalic acid is an organic compound with the chemical formula C8H6O6 . It is a white crystalline solid that is stable under normal conditions . It has two hydroxyl functional groups, one located on the 3rd carbon and the other on the 6th carbon of the phthalic ring . It has good solubility in water and can dissolve in ethanol and ether solvents . It is a reactive anion radical that can be used in analytical methods .


Synthesis Analysis

The synthesis of 3,6-Dihydroxyphthalic acid can be achieved through the oxidation reaction of phthalic acid . A common method involves dissolving phthalic acid in concentrated sulfuric acid, followed by oxidation with concentrated nitric acid or sodium persulfate, resulting in 3,6-Dihydroxyphthalic acid .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydroxyphthalic acid consists of a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

3,6-Dihydroxyphthalic acid is a reactive anion radical that can be used in analytical methods . It has been shown to have antioxidant properties and can be used to treat biological samples . It is also a homologue of 2,5-dihydroxybenzoic acid and shows similar fluorescence properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dihydroxyphthalic acid are as follows: it has a molecular weight of 198.13 g/mol , a density of 1.779±0.06 g/cm3 (Predicted) , a melting point of 223℃ (dec.) , a boiling point of 483.7±45.0 °C (Predicted) , a flash point of 260.418°C , and a refractive index of 1.718 .

Scientific Research Applications

Analytical Chemistry Applications

3,6-Dihydroxyphthalic acid has been utilized in analytical chemistry, particularly in the determination of various elements. For instance, a study by Savvin (1961) described the use of arsenazo III, a derivative of dihydroxyphthalic acid, for the photometric determination of elements like thorium, zirconium, uranium, and rare earths. This method is noted for its sensitivity and selectivity, especially for Th, Zr, and U IV, allowing for the direct analysis of materials containing these elements without the need for separation of the stable elements (S. B. Savvin, 1961).

Microbial Degradation Studies

The degradation of phthalic acid esters and phthalic acid has been extensively studied in various microorganisms, as outlined by Babu and Vaidyanathan (1982). They highlighted the role of dihydroxyphthalic acid as an intermediate in the microbial catabolism of phthalate by soil bacteria. This research provides insights into the biological pathways and mechanisms involved in the breakdown of phthalic acid compounds in environmental contexts (B. Babu & C. S. Vaidyanathan, 1982).

Bioengineering and Biotechnology

In the field of bioengineering, studies have focused on the metabolic engineering of microorganisms for chemical production. For instance, Chen et al. (2017) detailed the engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose, highlighting the potential of dihydroxyphthalic acid derivatives in industrial biotechnology (Zhen Chen et al., 2017).

Future Directions

3,6-Dihydroxyphthalic acid has multiple applications in the chemical industry . It is often used as an important raw material in organic synthesis for the production of dyes, fluorescent brighteners, and photosensitive materials . Additionally, it can also be used as an additive in the cosmetics and pharmaceutical industries .

properties

IUPAC Name

3,6-dihydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMUSGWGWZJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321816
Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxyphthalic acid

CAS RN

3786-46-7
Record name 3786-46-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dihydroxyphthalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIHYDROXYPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Gatenbeck - Acta Chemica Scandinavica, 1957 - actachemscand.org
It has been shown previously 1_a that the mycelium of Pénicillium islandicum Sopp, when grown on a synthetic medium containing glucose as the sole source of carbon, contains large …
Number of citations: 10 actachemscand.org
DS Pratt, GA Perkins - Journal of the American Chemical Society, 1918 - ACS Publications
The replacement of chlorine in halogenated phthalanils1 by the anilino group results in a new and interesting type of phthalic acid derivatives, but the reaction is slow and the yields not …
Number of citations: 0 pubs.acs.org
S Ahmed, N Kishikawa, K Ohyama, T Maki… - … of Chromatography A, 2009 - Elsevier
Quinones are a class of compounds of substantial toxicological and pharmacological interest. An ultrasensitive and highly selective chemiluminescence (CL) method was newly …
Number of citations: 54 www.sciencedirect.com
S Ahmed, S Fujii, N Kishikawa, Y Ohba… - … of Chromatography A, 2006 - Elsevier
A new HPLC method was developed for the simultaneous determination of quinones with peroxyoxalate chemiluminescence (PO-CL) detection following on-line UV irradiation. …
Number of citations: 44 www.sciencedirect.com
S Ahmed, N Kishikawa, K Nakashima, N Kuroda - Analytica chimica acta, 2007 - Elsevier
A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), …
Number of citations: 75 www.sciencedirect.com
GD Agrawal, SAI Rizvi, PC Gupta, JD Tewari - Planta medica, 1972 - thieme-connect.com
… On the basis of said properties, the compound (b) was identified to be 3: 6dihydroxyphthalic acid (He ilbron and B unbury, 1953a). The compound recovered from absolute ethanolic …
Number of citations: 39 www.thieme-connect.com
O Exner, M Protiva - Collection of Czechoslovak Chemical …, 1955 - cccc.uochb.cas.cz
Attempts were then made to prepare the required compound by hydrogenation at ordinary pressure on Adam's catalyst: In methanol hydrogenation did not take place at all, not even at …
Number of citations: 0 cccc.uochb.cas.cz
MF Ansell, BW Nash, DA Wilson - Journal of the Chemical Society …, 1963 - pubs.rsc.org
FOR our work on the Diels-Alder reaction we required a wide range of substitutedp-benzoquinones. The most usual precursor of a quinone is the corresponding quinol, $-aminophenol, …
Number of citations: 3 pubs.rsc.org
X Xie, X Zheng, C Yu, Q Zhang, Y Wang, J Cong… - RSC …, 2019 - pubs.rsc.org
In this study, a newly screened mixed bacterial flora DDMY2 had high decolorization capacity for anthraquinone dye reactive blue 19 (RB19) and the decolorization efficiency of 300 mg …
Number of citations: 11 pubs.rsc.org
JM Bruce, K Dawes - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Irradiation of 1,4-benzoquinone with visible light in the presence of terephthaldehyde, p-cyanobenzaldehyde, and p-trifluoromethylbenzaldehyde yields the corresponding quinol …
Number of citations: 9 pubs.rsc.org

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